molecular formula C14H14ClNO2 B1320243 3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline CAS No. 937604-71-2

3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline

Cat. No. B1320243
CAS RN: 937604-71-2
M. Wt: 263.72 g/mol
InChI Key: DGNQCRDHJGQQOF-UHFFFAOYSA-N
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Description

3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline is a chemical compound with the molecular formula C14H14ClNO2 and a molecular weight of 263.72 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline consists of a benzene ring substituted with a chlorine atom, a methoxy group, and a methyl group . The exact structure can be represented by the SMILES string: CC1=CC(=C(C=C1)OC2=C(C=CC=C2Cl)N)OC .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline are not fully detailed in the retrieved data. It is known that its molecular weight is 263.72 .

Scientific Research Applications

I apologize, but it seems that there is limited information available on the specific applications of “3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline” in scientific research. The search results indicate that this compound is used for proteomics research, but do not provide further details on its unique applications .

properties

IUPAC Name

3-chloro-2-(2-methoxy-4-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-9-6-7-12(13(8-9)17-2)18-14-10(15)4-3-5-11(14)16/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNQCRDHJGQQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=CC=C2Cl)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101233005
Record name 3-Chloro-2-(2-methoxy-4-methylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline

CAS RN

937604-71-2
Record name 3-Chloro-2-(2-methoxy-4-methylphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937604-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-(2-methoxy-4-methylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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